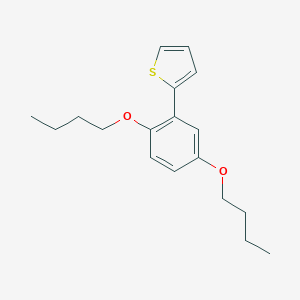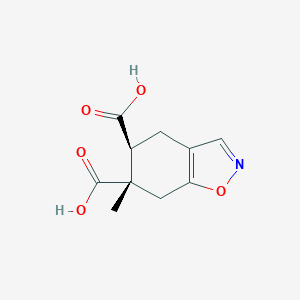![molecular formula C16H16N2 B372408 1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole](/img/structure/B372408.png)
1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole
Vue d'ensemble
Description
1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a pyrrole ring, which is a five-membered ring containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole typically involves the reaction of 1-methyl-1H-pyrrole with a suitable phenyl derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyrrole derivative is coupled with a phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, often using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding pyrrole-2,5-dione derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated or nitro-substituted pyrrole derivatives.
Applications De Recherche Scientifique
1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-1H-pyrrole: A simpler pyrrole derivative with similar chemical properties.
2-acetyl-1-methylpyrrole: Another pyrrole derivative with an acetyl group at the 2-position.
3-(1-methyl-1H-pyrrol-2-yl)pyridine: A compound with a pyridine ring fused to the pyrrole ring .
Uniqueness
1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-methyl-2-[3-(1-methylpyrrol-2-yl)phenyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-17-10-4-8-15(17)13-6-3-7-14(12-13)16-9-5-11-18(16)2/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUQZQCWHODSID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=CC(=CC=C2)C3=CC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256970 | |
| Record name | 2,2′-(1,3-Phenylene)bis[1-methyl-1H-pyrrole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887570-88-9 | |
| Record name | 2,2′-(1,3-Phenylene)bis[1-methyl-1H-pyrrole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887570-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-(1,3-Phenylene)bis[1-methyl-1H-pyrrole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dimethyl-N-[1-(2-methyl-2-propenyl)-4-phenylcyclohexyl]aniline](/img/structure/B372325.png)
![9-Methyl-7a-phenyl-1,2,3,4,4a,5,6,7,7a,8-decahydrobenzo[d]carbazole](/img/structure/B372326.png)

![3-Methyl-5,5a,6,10b-tetrahydroindeno[2,1-b]indol-4-yl 4-methylbenzenesulfonate](/img/structure/B372335.png)
![10,10-Dimethyl-5,10-dihydroindeno[1,2-b]indol-8-yl methyl ether](/img/structure/B372336.png)
![8-Tert-butyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B372337.png)



![4-Oxo-3,11-dioxatricyclo[6.2.1.0~1,6~]undecane-7-carboxylic acid](/img/structure/B372346.png)


![Methyl 3-oxo-4,10-dioxatricyclo[5.2.1.0~2,6~]dec-8-ene-1-carboxylate](/img/structure/B372351.png)
![Diethyl 2,3-bis[4-(benzyloxy)-3-methoxybenzoyl]succinate](/img/structure/B372352.png)
